3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine synthesis pathway
3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine synthesis pathway
Title: Synthesis Pathway and Methodologies for 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
Introduction & Pharmacological Relevance
The pyrazolo[3,4-c]pyridine scaffold is a highly privileged heterocyclic motif in modern medicinal chemistry. Recognized as a bioisostere of purines, this fused bicyclic system effectively interacts with the ATP-binding sites of various kinases, making it a cornerstone in the development of targeted oncology therapies and neurodegenerative disease treatments.
Specifically, 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine (CAS: 1357946-82-7) serves as an advanced, high-value building block for Fragment-Based Drug Discovery (FBDD). The strategic placement of the substituents dictates its utility:
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The 3-Bromo substituent acts as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid exploration of chemical space at the C3 vector.
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The 7-Methoxy group modulates the physicochemical properties (such as lipophilicity and hydrogen-bond acceptor capacity) and can be selectively cleaved to yield the corresponding pyridone (lactam), unlocking further functionalization pathways.
Retrosynthetic Strategy & Pathway Overview
The construction of the 3-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine core relies on the precise functionalization and cyclization of a pre-existing pyridine ring. As demonstrated in the patent literature for related pyrazolopyridines [1], the most efficient route utilizes 2-chloro-3-amino-4-methylpyridine as the starting material. The pathway progresses through a copper-catalyzed methoxylation, followed by a modified Jacobson-style diazotization-cyclization, and concludes with a regioselective electrophilic bromination.
Figure 1: Three-step synthetic workflow for 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine.
Step-by-Step Experimental Methodologies
Phase 1: Copper-Catalyzed Methoxylation (Ullmann-Type Condensation)
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Objective: Convert 2-chloro-3-amino-4-methylpyridine to 2-methoxy-3-amino-4-methylpyridine.
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Causality: The 2-chloro position on a standard pyridine ring is typically susceptible to nucleophilic aromatic substitution (
). However, the electron-donating nature of the adjacent 3-amino group significantly deactivates the ring towards nucleophilic attack. To overcome this high activation energy without resorting to degradative temperatures, Copper(I) iodide (CuI) is employed as a catalyst to facilitate C–O bond formation. -
Protocol:
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Preparation: Charge a flame-dried, argon-purged reaction vessel with 2-chloro-3-amino-4-methylpyridine (1.0 equiv) and CuI (0.15 equiv).
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Reagent Addition: Introduce anhydrous N,N-Dimethylformamide (DMF) as the primary solvent, followed by a freshly prepared solution of Sodium methoxide (NaOMe) in methanol (3.0 equiv).
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Reaction: Heat the mixture to 95°C under continuous stirring for 14 hours.
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Self-Validation: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The disappearance of the starting material (
) and the appearance of a more polar spot indicates completion. -
Workup: Cool the mixture to room temperature, quench with saturated aqueous
, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous , and concentrate in vacuo.
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Phase 2: Diazotization-Driven Cyclization
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Objective: Construct the fused pyrazole ring to form 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.
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Causality: This step utilizes an intramolecular cyclization mechanism. Isoamyl nitrite acts as an organic-soluble diazotizing agent, converting the 3-amino group into a highly reactive diazonium intermediate. The mildly acidic environment (AcOH) promotes the enamine-like tautomerization of the adjacent 4-methyl group. The deprotonated methyl carbon then executes a nucleophilic attack onto the terminal nitrogen of the diazonium salt, closing the 5-membered pyrazole ring.
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Protocol:
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Preparation: Dissolve the crude 2-methoxy-3-amino-4-methylpyridine (1.0 equiv) in anhydrous toluene. Add glacial acetic acid (0.5 equiv) to mildly acidify the medium.
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Diazotization: Heat the solution to 80°C. Add Isoamyl nitrite (1.2 equiv) dropwise over 30 minutes. Crucial: Slow addition prevents the dangerous accumulation of the diazonium intermediate, mitigating the risk of bimolecular coupling (azo dye formation).
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Cyclization: Elevate the temperature to 105°C and reflux for 5 hours.
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Self-Validation: LC-MS analysis should confirm the exact mass of the cyclized product (
), indicating the successful loss of . -
Workup: Concentrate the solvent under reduced pressure, neutralize with saturated
, extract with dichloromethane (DCM), and purify via silica gel column chromatography.
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Phase 3: Regioselective Electrophilic Bromination
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Objective: Install the bromine atom at the C3 position to yield 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine.
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Causality: The pyrazole ring is significantly more electron-rich than the pyridine ring, making it the preferred site for electrophilic aromatic substitution. The C3 position possesses the highest HOMO coefficient. N-Bromosuccinimide (NBS) is chosen over elemental bromine (
) because it provides a controlled, low steady-state concentration of electrophilic bromine, preventing over-bromination or oxidation of the pyridine nitrogen [2]. -
Protocol:
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Preparation: Dissolve 7-methoxy-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous DMF. Cool the reaction vessel to 0°C using an ice bath.
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Halogenation: Add NBS (1.05 equiv) in small portions over 15 minutes. Crucial: Maintaining 0°C during addition prevents exothermic degradation and ensures strict regioselectivity.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
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Workup: Pour the mixture into ice water to precipitate the product. Filter the resulting solid, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure target compound.
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Quantitative Data & Reaction Optimization
To ensure reproducibility across different scales of synthesis, the following parameters represent the optimized baseline for maximizing yield and purity.
| Reaction Step | Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Key Optimization Parameter |
| 1. Methoxylation | NaOMe, CuI, DMF/MeOH | 90–100 | 12–16 | 75–85 | CuI loading (10–20 mol%) is essential to prevent unreacted starting material. |
| 2. Cyclization | Isoamyl nitrite, PhMe/AcOH | 80–110 | 4–8 | 65–75 | Controlled dropwise addition of nitrite prevents diazonium dimerization. |
| 3. Bromination | NBS, DMF | 0–25 | 1–3 | 85–95 | Strict temperature control (0°C to RT) ensures >98% regioselectivity at C3. |
Downstream Applications in Drug Discovery
The synthesized 3-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a highly versatile scaffold. Vectorial functionalization of this core emulates a hit-to-lead pathway in drug discovery [3]. The C3-bromo group is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amine moieties, respectively. Concurrently, the C7-methoxy group can be cleaved using pyridine hydrochloride to expose a lactam, which often serves as a critical hydrogen-bond donor/acceptor hinge-binder in kinase active sites.
Figure 2: Downstream functionalization pathways for kinase inhibitor development.
References
- Title: Pyrazolopyridine compound and preparation method thereof (Patent CN103992318A)
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Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances / ResearchGate URL: [Link]
